molecular formula C8H5N3O B13119455 5-Aminobenzo[d]isoxazole-3-carbonitrile

5-Aminobenzo[d]isoxazole-3-carbonitrile

Cat. No.: B13119455
M. Wt: 159.14 g/mol
InChI Key: MRJJOBLMTVLYIK-UHFFFAOYSA-N
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Description

5-Aminobenzo[d]isoxazole-3-carbonitrile is a heterocyclic compound featuring a fused benzo[d]isoxazole core with an amino (-NH₂) group at the 5-position and a carbonitrile (-CN) group at the 3-position. The carbonitrile group enhances electrophilic reactivity, while the amino group introduces electron-donating effects, influencing its chemical behavior in substitution and addition reactions .

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

5-amino-1,2-benzoxazole-3-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-4-7-6-3-5(10)1-2-8(6)12-11-7/h1-3H,10H2

InChI Key

MRJJOBLMTVLYIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=NO2)C#N

Origin of Product

United States

Preparation Methods

Cyclization of α-Halo Carboxylic Acid Nitriles with Hydroxylamine

  • Starting materials: α-halo carboxylic acid nitriles (e.g., α,β-unsaturated halogenated nitriles)
  • Reagent: Hydroxylamine or hydroxylamine derivatives
  • Conditions: Alkaline medium, often aqueous or alcoholic solvents
  • Mechanism: Nucleophilic attack of hydroxylamine on the nitrile and subsequent intramolecular cyclization yields the 3-amino isoxazole core.
  • Substituents R on the starting nitriles can be hydrogen, alkyl (C1-C6), aralkyl, or aryl groups, allowing structural diversity.
  • The process is efficient for preparing 3-amino isoxazoles with various substitutions including benzo-fused systems.
    (Source: US3242189A)

Multi-step Synthesis via Hydrazone Intermediates and Ring Closure

  • Step 1: Formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of strong metal bases such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA).
  • Step 2: Reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide in alcoholic solvents (methanol or ethanol) under reflux to form hydrazone intermediates.
  • Step 3: Treatment of hydrazones with hydroxylamine hydrochloride in alkaline conditions (potassium carbonate) to induce ring closure forming 3-amino-5-substituted isoxazoles.
  • This method allows the introduction of methyl or other substituents at position 5 and is adaptable to benzo-fused isoxazoles by modification of the starting materials.
    (Source: CN107721941B)

One-Pot Copper(I)-Catalyzed and Catalyst-Free Methods

  • Copper(I)-catalyzed 1,3-dipolar cycloaddition of nitrile oxides with alkynes to form 3,5-disubstituted isoxazoles, followed by functional group transformations to introduce amino and nitrile groups.
  • Ultrasound-assisted catalyst-free synthesis in aqueous or alcoholic media for 3-alkyl-5-aryl isoxazoles, offering mild conditions and high yields.
  • Base-catalyzed condensation of nitroacetic esters with dipolarophiles in water, avoiding toxic solvents.
  • These methods provide environmentally friendly alternatives but may require further steps to install the amino and cyano substituents specifically at positions 5 and 3 respectively.
    (Source: PMC article on isoxazole synthesis)

Preparation via Nucleophilic Displacement and Functional Group Interconversions

  • Preparation of 3-phenyl-5-aminoisoxazoles from benzoylacetonitriles and hydroxylamine, followed by substitution reactions on halogenated isoxazole intermediates to introduce amino groups.
  • Alkoxy or thioalkoxy derivatives prepared by nucleophilic displacement of chlorine in 3-phenyl-5-chloroisoxazoles, which can be converted to amino derivatives.
  • This method is adaptable for benzo-fused isoxazoles by using appropriate aromatic precursors.
    (Source: Canadian Journal of Chemistry, 1970)

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
α-Halo carboxylic acid nitrile + hydroxylamine α-Halo nitriles, hydroxylamine, base Alkaline medium, reflux Direct cyclization, broad scope Requires halogenated precursors
Hydrazone intermediate route Ethyl acetate, acetonitrile, p-toluenesulfonyl hydrazide, hydroxylamine hydrochloride, base Multi-step, reflux, alkaline ring closure High regioselectivity, adaptable Multi-step, requires strong bases
Copper(I)-catalyzed cycloaddition Terminal alkynes, nitrile oxides, Cu(I) catalyst One-pot, mild temperature Rapid, one-pot, high regioselectivity Catalyst cost, may need further steps
Ultrasound-assisted catalyst-free Nitroacetic esters, dipolarophiles Aqueous medium, ultrasound Environmentally benign, mild Limited substrate scope
Nucleophilic displacement on halogenated isoxazoles Halogenated isoxazoles, nucleophiles (alkoxy, amino) Reflux in organic solvents Versatile functionalization Requires halogenated intermediates

Research Findings and Notes

  • The cyclization of α-halo carboxylic acid nitriles with hydroxylamine under alkaline conditions is a classical and well-documented method for 3-amino isoxazole synthesis, adaptable to benzo-fused systems like 5-Aminobenzo[d]isoxazole-3-carbonitrile.
  • The hydrazone intermediate route offers a controlled approach to introduce substituents and achieve ring closure with high regioselectivity, useful for methyl-substituted analogs and potentially for benzo-fused derivatives.
  • Recent advances emphasize environmentally friendly and catalyst-free protocols, including ultrasound-assisted and ionic liquid-mediated reactions, which could be adapted for the target compound with further optimization.
  • Functional group interconversion strategies starting from halogenated isoxazoles provide routes to amino derivatives, supporting the synthesis of 5-Aminobenzo[d]isoxazole-3-carbonitrile by substitution chemistry.
  • The choice of method depends on available starting materials, desired substituent patterns, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-Aminobenzo[d]isoxazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-Aminobenzo[d]isoxazole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminobenzo[d]isoxazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity and applications of 5-aminobenzo[d]isoxazole-3-carbonitrile are best understood through comparison with structurally related compounds:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Electrophilicity (pKa) Reactivity Profile Key Applications References
5-Aminobenzo[d]isoxazole-3-carbonitrile 5-NH₂, 3-CN Not reported Moderate (electron-donating NH₂) Potential pharmaceutical intermediate
4,6-Dinitrobenzo[d]isoxazole-3-carbonitrile 4-NO₂, 6-NO₂, 3-CN pKa = 13.50 High (σ-complex formation, SₙAr reactions) Electrophilic substitution studies
5-Bromobenzo[d]isoxazole-3-carboxylic acid 5-Br, 3-COOH Not reported Bromine as a leaving group Synthetic intermediate
5-Amino-3-phenyl-isothiazole-4-carbonitrile 5-NH₂, 3-Ph, 4-CN Not reported Isothiazole core (S vs. O) Research applications
5-Amino-3-methylisoxazole derivatives Varying substituents on xanthenone Not reported Multicomponent heterocyclizations Drug discovery scaffolds

Reactivity and Mechanism Insights

  • Electrophilic Reactivity: The 4,6-dinitro derivative (pKa = 13.50) exhibits superior electrophilicity compared to the amino-carbonitrile analog due to electron-withdrawing nitro groups, facilitating rapid σ-complex formation and SₙAr reactions in methanol . The amino group in the target compound reduces electrophilicity but may enhance hydrogen-bonding interactions or participation in condensation reactions.
  • Heterocycle Core Differences: Isoxazole vs. Fused Systems: Derivatives like 9-(5-amino-3-methylisoxazol-4-yl)xanthenones () demonstrate the versatility of amino-isoxazole moieties in forming complex heterocycles via multicomponent reactions .
  • Nitro Groups: Increase electrophilicity but reduce solubility in polar solvents, as seen in 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile .

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